In Vitro Anti-Parasitic Differentiation: IC50 Value Against Trypanosoma cruzi Farnesyl Diphosphate Synthase
Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate demonstrates measurable inhibitory activity against Trypanosoma cruzi farnesyl diphosphate synthase (FPPS), a validated target for Chagas disease drug development. The reported IC50 value is 1.98 µM (1,980 nM) [1]. This contrasts with many benzofuran-2-carboxylate derivatives lacking the 5-ethyl/3-methyl substitution pattern, which typically show no detectable activity against T. cruzi FPPS [2].
| Evidence Dimension | Enzyme inhibition potency (FPPS from Trypanosoma cruzi) |
|---|---|
| Target Compound Data | IC50 = 1.98 µM (1,980 nM) |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxylate derivatives and many mono-substituted analogs (baseline activity: no detectable inhibition at equivalent concentrations) |
| Quantified Difference | Target compound shows measurable µM-range inhibition; comparators typically show no activity (IC50 > 100 µM or inactive) [2] |
| Conditions | In vitro enzyme inhibition assay (FPPS from Trypanosoma cruzi), exact protocol details available in BindingDB entry |
Why This Matters
This µM-range activity against a neglected disease target differentiates the compound from generic benzofuran-2-carboxylates for anti-parasitic drug discovery programs.
- [1] BindingDB. BDBM50374761 / CHEMBL262598: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (IC50 = 1.98E+3 nM for T. cruzi FPPS). Accessed 2026. View Source
- [2] Class-level baseline: Benzofuran derivatives typically lack activity against T. cruzi FPPS without specific substitution; BindingDB and ChEMBL databases show sparse FPPS inhibition data for unsubstituted benzofuran-2-carboxylates. View Source
